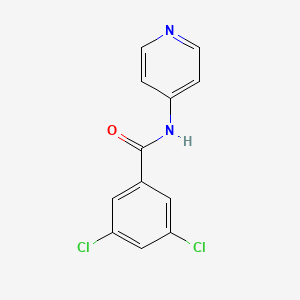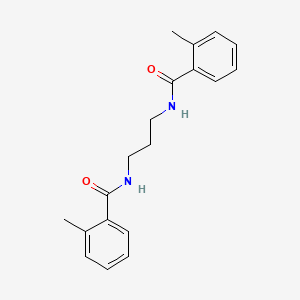
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate
Übersicht
Beschreibung
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate (OPDA) is a synthetic compound that belongs to the family of dithiocarbamates. It is widely used in scientific research for its ability to inhibit the activity of metalloproteases, which are enzymes involved in a variety of physiological and pathological processes. OPDA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Wirkmechanismus
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate inhibits metalloproteases by binding to the active site of the enzyme, preventing substrate binding and catalysis. The dithiocarbamate group of this compound coordinates with the zinc ion in the active site of the enzyme, disrupting the catalytic mechanism. The phenyl group of this compound interacts with hydrophobic residues in the active site, further stabilizing the inhibitor-enzyme complex.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antioxidant and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in high yields with good purity. It is also a potent inhibitor of metalloproteases, making it useful for studying the role of these enzymes in various physiological and pathological processes. However, this compound has some limitations as well. It is relatively unstable, and can degrade over time, particularly in the presence of moisture. Additionally, it can be toxic to cells at high concentrations, making careful dosing and experimental design critical.
Zukünftige Richtungen
There are several potential future directions for research involving 3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate. One area of interest is the development of more stable derivatives of this compound that can be used in vivo. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for a variety of diseases, particularly those involving metalloprotease dysregulation. Finally, there is interest in exploring the potential of this compound as a tool for studying the role of metalloproteases in various physiological and pathological processes, including cancer metastasis, inflammation, and tissue remodeling.
Wissenschaftliche Forschungsanwendungen
3-oxo-3-phenyl-1-propen-1-yl dimethyldithiocarbamate has been used extensively in scientific research, particularly in the field of metalloprotease inhibition. It has been shown to inhibit the activity of a variety of metalloproteases, including matrix metalloproteases (MMPs) and adamalysins. MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Adamalysins are involved in a variety of processes, including fertilization and inflammation.
Eigenschaften
IUPAC Name |
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-dimethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-13(2)12(15)16-9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWLXYJFWRBEQP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC=CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)S/C=C/C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4726615.png)
![[(3-acetyl-1-butyl-5,6,7-trichloro-2-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B4726621.png)
![4-(2-furylmethyl)-5-[phenyl(phenylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4726627.png)
![methyl 3-[2-(diethylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4726630.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4726635.png)
![1-ethyl-N-isobutyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4726642.png)
![2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4726649.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4726654.png)


![3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4726680.png)
![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4726682.png)
![3-bromo-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4726687.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4726708.png)